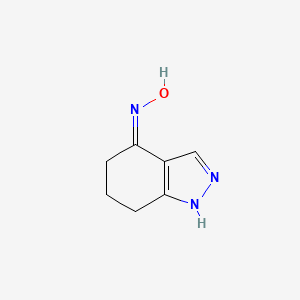
(4Z)-1,5,6,7-tetrahidro-4H-indazol-4-ona oxima
Descripción general
Descripción
(4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime is a chemical compound belonging to the class of oximes Oximes are characterized by the presence of a hydroxylamine group (-NOH) attached to a carbon atom that is double-bonded to a nitrogen atom
Aplicaciones Científicas De Investigación
(4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
Target of action
Oximes are known to interact with a variety of biological targets. For example, some oximes are used as antidotes against nerve agents by reactivating the enzyme acetylcholinesterase .
Mode of action
The mode of action of oximes often involves a rearrangement reaction known as the Beckmann rearrangement . This involves an alkyl migration anti-periplanar to the expulsion of a leaving group to form a nitrilium ion, followed by solvolysis to an imidate and then tautomerization to the amide .
Biochemical pathways
Oximes can affect various biochemical pathways. For instance, they can reactivate the enzyme acetylcholinesterase, which is involved in nerve signal transmission .
Pharmacokinetics
The pharmacokinetics of oximes can vary widely depending on their specific structure. Some oximes, such as pralidoxime, are FDA-approved drugs and their pharmacokinetics have been studied in detail .
Result of action
The result of an oxime’s action can depend on its specific structure and target. For example, oximes that reactivate acetylcholinesterase can help to reverse the effects of nerve agents .
Action environment
The action of oximes can be influenced by various environmental factors. For instance, the presence of other substances can affect the efficiency of the Beckmann rearrangement .
Análisis Bioquímico
Biochemical Properties
(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, where it acts as a reactivator of the enzyme inhibited by organophosphorus compounds . This interaction is characterized by the formation of a stable complex between the oxime group and the active site of the enzyme, leading to the reactivation of the inhibited enzyme. Additionally, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime has been shown to interact with other biomolecules, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime on various types of cells and cellular processes are profound. It has been demonstrated to influence cell signaling pathways, particularly those involved in apoptosis and cell survival . The compound modulates gene expression by interacting with transcription factors and altering the transcriptional activity of specific genes. Furthermore, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime affects cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
At the molecular level, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as acetylcholinesterase, and forms a stable complex that reactivates the inhibited enzyme . This binding interaction involves hydrogen bonding and hydrophobic interactions between the oxime group and the enzyme’s active site residues. Additionally, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime can inhibit or activate other enzymes by altering their conformation and catalytic activity . The compound also influences gene expression by binding to transcription factors and modulating their activity, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime have been observed to change over time. The compound exhibits stability under various conditions, but its activity can be influenced by factors such as temperature, pH, and the presence of other biomolecules . Over time, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime may undergo degradation, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reactivation of inhibited enzymes and modulation of cell signaling pathways . At high doses, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime can exhibit toxic effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
(4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux . The compound can influence the levels of metabolites by modulating the activity of key metabolic enzymes. For example, it has been shown to affect the glycolytic pathway by altering the activity of enzymes such as hexokinase and pyruvate kinase . Additionally, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime can impact the tricarboxylic acid cycle and oxidative phosphorylation by interacting with enzymes involved in these pathways .
Transport and Distribution
Within cells and tissues, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific cellular compartments can be influenced by factors such as its chemical properties and the presence of targeting signals . Studies have shown that (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime can accumulate in organelles such as the mitochondria and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime has been observed to localize in the mitochondria, where it influences mitochondrial function and energy production . Additionally, the compound can be found in the nucleus, where it interacts with transcription factors and modulates gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4Z)-1,5,6,7-tetrahydro-4H-indazol-4-one oxime typically involves the reaction of 1,5,6,7-tetrahydro-4H-indazol-4-one with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the oxime.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as crystallization or chromatography may also be employed.
Types of Reactions:
Oxidation: The oxime group can undergo oxidation to form nitrile oxides, which are useful intermediates in organic synthesis.
Reduction: Reduction of the oxime can yield the corresponding amine.
Substitution: The oxime group can participate in substitution reactions, where the hydroxylamine moiety is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can achieve reduction.
Substitution: Acid chlorides or anhydrides can be used in substitution reactions to introduce acyl groups.
Major Products:
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Acylated oximes or other substituted derivatives.
Comparación Con Compuestos Similares
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar applications as pralidoxime.
Cefuroxime: An oxime-based antibiotic used to treat bacterial infections.
Uniqueness: (4Z)-1,5,6,7-Tetrahydro-4H-indazol-4-one oxime is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable oxime derivatives and participate in a variety of chemical reactions makes it a versatile compound in research and industrial applications.
Propiedades
IUPAC Name |
N-(1,5,6,7-tetrahydroindazol-4-ylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O/c11-10-7-3-1-2-6-5(7)4-8-9-6/h4,11H,1-3H2,(H,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKJCYDCGHWJARD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2)C(=NO)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701270310 | |
| Record name | 1,5,6,7-Tetrahydro-4H-indazol-4-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119451-04-5 | |
| Record name | 1,5,6,7-Tetrahydro-4H-indazol-4-one oxime | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119451-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5,6,7-Tetrahydro-4H-indazol-4-one oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701270310 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl N-[3-oxo-2-(2-phenylhydrazono)butanoyl]carbamate](/img/structure/B1418155.png)
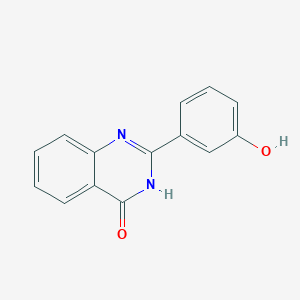
![1,3,6-trimethyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1418157.png)
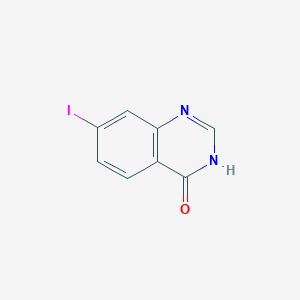
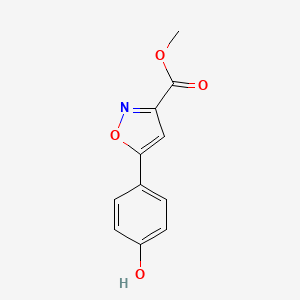
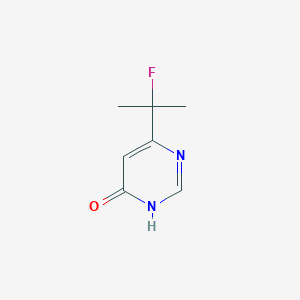
![7-(4-methylphenyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1418161.png)
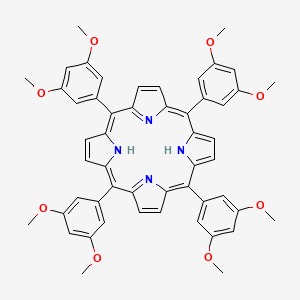
![1-ethyl-3-methyl-4-(trifluoromethyl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B1418167.png)
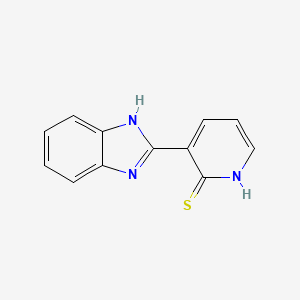
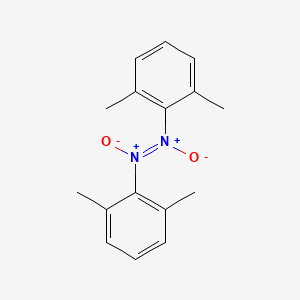

![Furo[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1418173.png)
![3-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B1418176.png)
